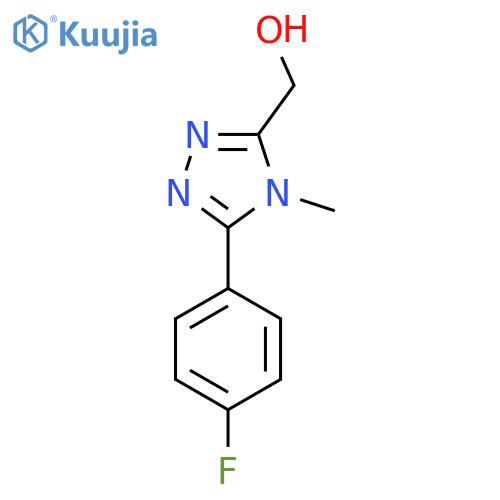

Cas no 1126635-60-6 (5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol)

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol 化学的及び物理的性質

名前と識別子

-

- [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol

- [5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol

- BVB63560

- Z1909832114

- 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol

-

- インチ: 1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3

- InChIKey: CRJCOEFQLBEIHM-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1=NN=C(CO)N1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 209

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 50.9

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-188937-0.1g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95.0% | 0.1g |

$241.0 | 2025-02-20 | |

| Enamine | EN300-188937-0.25g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95.0% | 0.25g |

$347.0 | 2025-02-20 | |

| Enamine | EN300-188937-1.0g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95.0% | 1.0g |

$699.0 | 2025-02-20 | |

| Chemenu | CM419170-1g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95%+ | 1g |

$759 | 2023-02-03 | |

| Chemenu | CM419170-250mg |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95%+ | 250mg |

$320 | 2023-02-03 | |

| Enamine | EN300-188937-10.0g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95.0% | 10.0g |

$3007.0 | 2025-02-20 | |

| Aaron | AR01BGNW-5g |

[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95% | 5g |

$2814.00 | 2025-02-09 | |

| Enamine | EN300-188937-1g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95% | 1g |

$699.0 | 2023-09-18 | |

| Enamine | EN300-188937-5g |

[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95% | 5g |

$2028.0 | 2023-09-18 | |

| Aaron | AR01BGNW-250mg |

[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol |

1126635-60-6 | 95% | 250mg |

$503.00 | 2025-02-09 |

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

2. Caper tea

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanolに関する追加情報

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol (CAS No. 1126635-60-6): A Comprehensive Overview

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol (CAS No. 1126635-60-6) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated phenyl group and a triazolylmethanol moiety. These features contribute to its biological activity and pharmacological properties, making it a valuable candidate for various therapeutic applications.

The chemical structure of 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol is defined by its molecular formula C12H12F1N3O and molecular weight of 237.24 g/mol. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The triazolylmethanol moiety, on the other hand, provides the compound with enhanced reactivity and binding affinity to various biological targets.

In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol. One of the most promising areas of research is its potential as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism.

Beyond its antifungal properties, 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol has also been investigated for its anti-inflammatory and anti-cancer activities. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases. Additionally, preliminary studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

The synthesis of 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol has been optimized using various methodologies to improve yield and purity. One common approach involves the reaction of 4-fluorobenzaldehyde with 1H-tetrazole under mild conditions followed by reduction to form the final product. This synthetic route is highly efficient and scalable, making it suitable for large-scale production in industrial settings.

In terms of safety and toxicity, studies have shown that 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol exhibits low toxicity in vitro and in vivo. It has been well-tolerated in animal models at therapeutic doses without significant adverse effects. However, as with any new chemical entity (NCE), further preclinical and clinical studies are necessary to fully evaluate its safety profile before it can be considered for human use.

The potential applications of 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol extend beyond its direct therapeutic uses. It can also serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have used this compound as a starting material to develop novel derivatives with improved pharmacokinetic properties and enhanced target specificity.

In conclusion, 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-y lmethanol (CAS No. 1126635-60-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.

1126635-60-6 (5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylmethanol) 関連製品

- 1468946-11-3(4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)

- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)

- 1803687-43-5(2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)

- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)

- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2491-32-9(Benzyl 4-hydroxyphenyl ketone)

- 90082-73-8(Pine, Pinus mugo pumilio, ext.)

- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)

- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)

- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)